5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione
Description
Historical Context and Development
The synthesis of pyrido[2,3-d]pyrimidine derivatives gained momentum in the late 20th century due to their structural resemblance to purine bases and potential pharmacological applications. The specific compound 5-amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione emerged as a subject of interest following advancements in heterocyclic condensation techniques. Early synthetic routes involved cyclization reactions of 6-aminouracil derivatives with aldehydes or nitriles. For instance, Itoh et al. (1983) demonstrated the utility of 6-aminouracil precursors in constructing the pyrido[2,3-d]pyrimidine scaffold, later optimized for methyl-substituted variants. The compound’s CAS registry number (88629-00-9) and commercial availability by 2024 reflect its established role in medicinal chemistry research.
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic functionalization of bicyclic nitrogen-containing systems. The pyrido[2,3-d]pyrimidine core combines pyrimidine’s electron-deficient character with pyridine’s aromatic stability, enabling diverse reactivity. The 5-amino group enhances hydrogen-bonding potential, while the 1,3,6-methyl substituents modulate steric and electronic properties, making it a versatile intermediate for further derivatization. Its synthesis often serves as a model for studying cyclocondensation mechanisms, particularly in the context of one-pot multicomponent reactions.
Position in the Pyrido[2,3-d]pyrimidine Family
Within the pyrido[2,3-d]pyrimidine family, this compound occupies a unique niche due to its substitution pattern:
| Position | Substituent | Role |
|---|---|---|
| 1 | Methyl | Enhances metabolic stability |
| 3 | Methyl | Modulates ring planarity |
Properties
IUPAC Name |
5-amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-5-4-12-8-6(7(5)11)9(15)14(3)10(16)13(8)2/h4H,1-3H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCHHQGAWJFUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1N)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction leads to the formation of the desired pyrido[2,3-d]pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Structural Representation
The compound features a pyrido-pyrimidine skeleton that contributes to its biological activity and chemical reactivity.
Medicinal Chemistry
5-Amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione has been investigated for its potential therapeutic effects. Notable applications include:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research published in Heterocycles highlighted its efficacy in inhibiting tumor growth by targeting specific cellular pathways .
- Antiviral Properties : The compound has shown promise in inhibiting viral replication. A study indicated that it could interfere with the replication cycle of certain viruses, making it a candidate for antiviral drug development .
Agricultural Chemistry
In agriculture, this compound is explored for its role as a plant growth regulator:
- Herbicidal Activity : Research indicates that derivatives of 5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine can effectively control weed species without harming crops. This selective herbicidal action is attributed to its ability to disrupt specific metabolic pathways in target plants .
Material Sciences
The compound's unique properties extend to materials science:
- Polymer Chemistry : It serves as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve overall material performance .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits growth of cancer cell lines | |
| Antiviral | Interferes with viral replication | |
| Herbicidal | Selectively controls weed species |
Case Study 1: Anticancer Research
A study conducted by Itoh et al. (1983) demonstrated the compound's potential as an anticancer agent through in vitro assays against various human cancer cell lines. The results indicated significant cytotoxicity correlated with concentration levels.
Case Study 2: Agricultural Application
In a field trial reported by Kawahara et al. (1985), the application of this compound as a herbicide showed a reduction in weed biomass by over 70% while maintaining crop yield levels comparable to untreated controls.
Mechanism of Action
The mechanism of action of 5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle progression . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural differences among pyridopyrimidine derivatives lie in substituent type, position, and electronic effects. Below is a comparative analysis:
Key Observations :
- Steric Effects : Cyclopropyl groups (e.g., in ) introduce steric bulk, which may reduce binding affinity to flat enzymatic pockets.
- Electronic Effects: Fluorinated aryl groups (e.g., 2o in ) enhance electron-withdrawing properties, improving interactions with aromatic residues in enzymes like protoporphyrinogen oxidase (PPO).
Electronic Properties and Reactivity
HOMO-LUMO Gaps and Reactivity :
- 5-Amino-1,3,6-trimethyl derivative: No direct gap reported, but analogues like (hydroxybenzoyl)pyridopyrimidines exhibit gaps of 3.91–4.10 eV. Lower gaps correlate with higher reactivity.
- Compound 2o (herbicidal lead) : HOMO localized on the pyridopyrimidine ring, facilitating electron donation to FAD cofactors in PPO.
NBO Analysis : Charge transfer interactions in hydroxybenzoyl derivatives involve lone pair donations from oxygen to antibonding orbitals, stabilizing the molecule.
Biological Activity
Overview
5-Amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in cancer research. This compound exhibits various biochemical properties that influence cellular processes and molecular interactions, making it a candidate for therapeutic applications.
Interaction with Enzymes
One of the key biochemical roles of 5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4-dione is its interaction with poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. By inhibiting PARP-1 activity, this compound disrupts DNA repair mechanisms in cancer cells, leading to increased genomic instability and apoptosis.
Cellular Effects
The compound has been shown to affect various cell types and processes:
- Cell Signaling : It influences signaling pathways that are essential for cell survival and proliferation.
- Gene Expression : Alters the expression of genes involved in cell cycle regulation and apoptosis.
- Metabolism : Affects metabolic pathways that are often dysregulated in cancer cells.
The molecular mechanism involves binding to the active site of PARP-1, inhibiting its enzymatic function. This inhibition prevents the repair of single-strand breaks in DNA, thus promoting cell death in cancerous tissues. The compound's ability to localize primarily within the nucleus enhances its efficacy by allowing direct interaction with nuclear DNA and associated proteins.
In Vitro Studies
Recent studies have highlighted the compound's potential as an eEF-2K inhibitor. A series of pyrido[2,3-{d}]pyrimidine derivatives were synthesized and tested for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), a critical regulator of protein synthesis in cancer cells. Notably:
- Compound 6 (A-484954) exhibited an IC50 of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells.
- Structural modifications enhanced potency and selectivity towards eEF-2K inhibition .
Anti-Cancer Activity
In vitro tests demonstrated that 5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4-dione significantly reduces cell viability in breast cancer models:
- MCF-7 Cells : The compound showed notable cytotoxic effects with an IC50 value indicating effective anti-proliferative properties.
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 0.16 |
| MDA-MB-231 | 0.24 |
These results underscore its potential as a targeted therapy for breast cancer treatment .
Stability and Temporal Effects
Laboratory studies indicate that the compound maintains stability under various experimental conditions. Its long-term effects on cellular functions have been assessed to ensure consistent biological activity over time. The stability profile suggests potential for therapeutic use where prolonged exposure may be beneficial.
Q & A
Q. What synthetic methodologies are employed for the preparation of 5-amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione?
A two-step approach is commonly used:
- Step 1 : Vilsmeier formylation of 6-amino-1,3-dimethyluracil to introduce substituents at the 6-position .
- Step 2 : Condensation with aryl-alkanone Mannich bases under controlled conditions (e.g., DMF solvent, 80–100°C) to form the pyrido[2,3-d]pyrimidine core . Yield optimization requires precise stoichiometry and inert atmosphere conditions .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Key methods include:
Q. What are the documented biological targets and mechanisms of action for pyrido[2,3-d]pyrimidine derivatives?
These compounds often target:
- Kinases : Inhibition via competitive binding to ATP pockets .
- Microbial Enzymes : Disruption of folate biosynthesis in Staphylococcus aureus (MIC ≤ 2 µg/mL in thieno-pyrimidine analogs) .
- Antitumor Activity : Induction of apoptosis in cancer cell lines (IC₅₀ ~10–50 µM) .
Q. What are the recommended protocols for purity analysis and validation of this compound?
- HPLC : Use a C18 column with acetonitrile/water gradient (95% purity threshold) .
- TLC : Ethyl acetate/hexane (3:7) mobile phase; Rₓ ~0.5 for unreacted starting materials .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of 6-substituted derivatives?
Strategies include:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of Mannich bases .
- Catalyst Screening : N-methylmorpholine enhances coupling efficiency in thiophene-substituted analogs .
- Temperature Gradients : Slow heating (2°C/min) reduces side-product formation in cyclization steps .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data?
- Docking Refinement : Incorporate molecular dynamics simulations to account for protein flexibility .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinity discrepancies .
- Meta-Analysis : Cross-reference QSAR models with high-throughput screening data .
Q. How do structural modifications at the 6-position influence the compound’s pharmacokinetic properties?
- Hydrophobic Substituents (e.g., propyl groups): Increase membrane permeability but reduce aqueous solubility (logP ↑ by 0.8 units) .
- Electron-Withdrawing Groups (e.g., nitro): Enhance metabolic stability (t₁/₂ ↑ from 2.1 to 4.8 hours in hepatic microsomes) .
Q. What analytical approaches distinguish between polymorphic forms of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
